3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride
Overview
Description
3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride is a synthetic compound with a molecular formula of C11H17ClN2O2 It is a derivative of furan, a heterocyclic organic compound, and piperidine, a six-membered ring containing nitrogen
Scientific Research Applications
3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride”, is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing interest and potential for future research in this area.
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Furan derivatives, in general, are known to interact with a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Furan derivatives are known to have a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .
Biochemical Analysis
Biochemical Properties
3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific receptors on cell membranes, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to activate certain kinases, leading to changes in phosphorylation states of target proteins. Additionally, it can upregulate or downregulate the expression of specific genes involved in metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to fit into the active sites of enzymes, where it can either block substrate access or facilitate catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy. Long-term exposure to the compound can result in adaptive cellular responses, such as changes in receptor expression levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired outcome. Toxicity studies have indicated that high doses can lead to organ damage or other severe side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound can affect metabolic flux by altering the levels of specific metabolites. For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of key metabolic intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s hydrophilic and lipophilic properties influence its ability to cross cell membranes and reach its target sites .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications. The compound’s activity and function can be influenced by its localization, as it may interact with different sets of biomolecules in various cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride typically involves the reaction of 3-methylfuran-2-carboxylic acid with piperidine. The carboxylic acid group is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated intermediate then reacts with piperidine to form the desired amide. The final product is obtained as a hydrochloride salt by treating the amide with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve large-scale reactions with appropriate scaling of reagents and conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-3-yl)methylfuran-2-carboxamide hydrochloride
- N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)furan-2-carboxamide hydrochloride
Uniqueness
3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride is unique due to the presence of both the furan and piperidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-N-piperidin-4-ylfuran-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8-4-7-15-10(8)11(14)13-9-2-5-12-6-3-9;/h4,7,9,12H,2-3,5-6H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTVHKLMSUWEKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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